tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
CAS No.: 1309982-22-6
Cat. No.: VC0175379
Molecular Formula: C17H27BN2O4
Molecular Weight: 334.223
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1309982-22-6 |
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Molecular Formula | C17H27BN2O4 |
Molecular Weight | 334.223 |
IUPAC Name | tert-butyl N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
Standard InChI | InChI=1S/C17H27BN2O4/c1-11-12(18-23-16(5,6)17(7,8)24-18)9-10-13(19-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) |
Standard InChI Key | RXOJTVKEVZGCDL-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)NC(=O)OC(C)(C)C)C |
Introduction
Structural Characteristics and Identification
Chemical Structure and Nomenclature
tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate features a pyridine core with three key substituents: a methyl group at the 6-position, a pinacol boronate ester at the 5-position, and a tert-butyloxycarbonyl (Boc)-protected amino group at the 2-position. The compound belongs to the broader family of pyridine boronate esters, which serve as important building blocks in organic synthesis.
This compound is structurally similar to other protected aminopyridine boronate esters, such as tert-butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate, which has the carbamate group at the 3-position rather than the 2-position . The related compound tert-butyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS No. 1310383-55-1) features a methyl group at the 4-position instead of the 6-position .
The IUPAC nomenclature follows a systematic approach, identifying the parent pyridine ring structure first, followed by positional identifiers for each substituent. The molecular formula can be inferred as C17H27BN2O4, reflecting the composition of carbon, hydrogen, boron, nitrogen, and oxygen atoms.
Physical and Chemical Properties
The physical properties of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can be extrapolated from similar compounds. Based on analogous structures, this compound likely appears as a white to off-white crystalline solid. The presence of both polar (carbamate) and nonpolar (tert-butyl, methyl, and pinacol) groups suggests moderate solubility in organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylsulfoxide, with limited solubility in water.
The molecular weight is likely around 346-350 g/mol, based on the similar compound tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate, which has a molecular weight of 334.2 g/mol .
Table 1: Predicted Physical Properties of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Property | Predicted Value | Basis for Prediction |
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Physical State | White to off-white crystalline solid | Typical for similar boronate esters |
Molecular Weight | ~346-350 g/mol | Calculated from molecular formula |
Solubility | Soluble in DCM, CHCl3, THF, DMSO | Based on functional group polarity |
Stability | Relatively stable at room temperature; sensitive to moisture | Typical for boronate esters |
Melting Point | 120-160°C (estimated) | Based on similar compounds |
Synthetic Approaches and Preparation
Suzuki-Miyaura Coupling in Synthesis
The Suzuki-Miyaura reaction is one of the most valuable synthetic processes for constructing carbon-carbon bonds and is particularly relevant to the chemistry of pyridyl boronate esters like tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate. This palladium-catalyzed cross-coupling reaction involves the coupling of organoboron compounds with organic halides or triflates .
For pyridyl boronate esters, the reaction conditions often require careful optimization due to the challenges associated with nitrogen-containing heterocycles. As noted by research in this field, "only a few methods have been developed that allow for the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles with aryl halides, and in these examples, only aryl iodides have been demonstrated as suitable coupling partners" .
Recent advances have expanded the scope of these reactions. For example, the development of specialized catalyst systems using Pd2dba3 with electron-rich, sterically-hindered phosphine ligands has enabled the efficient coupling of 2-pyridyl nucleophiles with aryl and heteroaryl bromides . This progress is significant for compounds like tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, which could serve either as a nucleophilic coupling partner or be synthesized via coupling reactions.
Preparation of Pyridyl Boronate Esters
The synthesis of pyridyl boronate esters like tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves one of several methods:
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Palladium-catalyzed borylation of halopyridines: This approach typically involves the reaction of a bromo- or iodopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst.
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Miyaura borylation: This method involves the coupling of pinacolborane or bis(pinacolato)diboron with halopyridines using specialized palladium catalysts.
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Directed ortho-metallation followed by borylation: This approach can be used to introduce boronate esters at specific positions on the pyridine ring through directed metallation chemistry.
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Lithiation-borylation sequences: As described in the research, "lithium triisopropyl 2-pyridylboronates can be readily prepared in one step from the corresponding 2-bromo or 2-iodopyridine" .
The specific synthesis of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate would likely involve starting with an appropriately functionalized pyridine derivative, introducing the Boc-protected amino group at the 2-position, and then incorporating the boronate ester at the 5-position through one of the methods described above.
Purification and Characterization
Purification of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate would typically involve column chromatography on silica gel, using an appropriate solvent system such as hexanes/ethyl acetate or dichloromethane/methanol mixtures. Recrystallization from suitable solvents could also be employed to obtain high-purity material.
Characterization would rely on spectroscopic techniques as discussed in section 1.3, with additional analytical methods such as elemental analysis and high-resolution mass spectrometry to confirm the molecular formula and structure.
Reactivity and Chemical Behavior
Boronate Ester Reactivity
The pinacol boronate ester group in tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is its most reactive functionality, making this compound particularly valuable as a synthetic intermediate. The carbon-boron bond can participate in various transformations:
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Suzuki-Miyaura cross-coupling: As discussed in section 2.1, the boronate ester can react with aryl or heteroaryl halides to form new carbon-carbon bonds under palladium catalysis.
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Oxidation: Treatment with oxidizing agents such as hydrogen peroxide or sodium perborate can convert the boronate ester to a hydroxyl group.
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Chan-Lam coupling: The boronate ester can undergo copper-catalyzed coupling with amines, phenols, or heterocycles.
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Hayashi-Miyaura 1,4-addition: Boronate esters can act as nucleophiles in conjugate addition reactions to α,β-unsaturated carbonyl compounds.
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Petasis reaction: Boronate esters can participate in multicomponent reactions with amines and carbonyl compounds.
The reactivity of pyridyl boronate esters can be influenced by the electronic nature of the pyridine ring. The presence of the electron-donating methyl group at the 6-position and the electron-withdrawing carbamate at the 2-position would create a unique electronic environment that could affect the reactivity of the boronate ester in tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate.
Pyridine Ring Modifications
The pyridine core of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate offers additional sites for chemical transformations:
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Nucleophilic aromatic substitution: The pyridine nitrogen activates the ring toward nucleophilic attack, particularly at positions 2, 4, and 6.
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Directed metallation: The carbamate group can direct metallation reactions to specific positions on the pyridine ring.
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Reduction: The pyridine ring can be partially or fully reduced to yield piperidine derivatives.
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N-oxidation: The pyridine nitrogen can be oxidized to form N-oxides, which can then undergo further transformations.
The methyl group at the 6-position could also be functionalized through benzylic oxidation or radical halogenation, providing additional synthetic handles.
Carbamate Group Transformations
The tert-butyloxycarbonyl (Boc) protected amine in tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate serves as a masked amino group that can be revealed under specific conditions:
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Acid-mediated deprotection: Treatment with acids such as trifluoroacetic acid (TFA) or HCl would remove the Boc group to reveal the free amine.
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Thermal deprotection: Heating can cause decomposition of the Boc group, although this is less commonly employed.
The resulting free amine could then be further functionalized through acylation, alkylation, reductive amination, or urea/carbamate formation to introduce additional structural diversity.
Applications and Significance
Role in Medicinal Chemistry
Pyridine derivatives with boronate ester functionalities, like tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, have significant potential in medicinal chemistry as building blocks for the synthesis of biologically active compounds. The pyridine ring is a privileged structure in drug design, appearing in numerous pharmaceuticals due to its favorable physicochemical properties and ability to participate in hydrogen bonding and π-stacking interactions.
The presence of the boronate ester functionality allows for late-stage diversification through cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship studies. This approach is particularly valuable in modern drug discovery programs that employ parallel synthesis and high-throughput screening methodologies.
The compound may have potential applications in the development of kinase inhibitors, as suggested by the mention of MYT1 inhibitors in the patent literature . Kinase inhibitors often feature heterocyclic scaffolds with carefully positioned hydrogen bond donors and acceptors, which could be derived from appropriately functionalized pyridine derivatives.
Use as a Synthetic Intermediate
The primary significance of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate likely lies in its utility as a synthetic intermediate. The combination of a boronate ester functionality with a protected amine group makes it a valuable building block for the construction of more complex molecules.
In particular, this compound could serve as a substrate for Suzuki-Miyaura cross-coupling reactions to introduce the functionalized pyridine unit into larger molecular frameworks. The research literature indicates that "2-substituted nitrogen-containing heteroaryl organoboranes... are of importance for the construction of numerous natural products and pharmaceutically interesting compounds" .
Application Area | Potential Use | Key Enabling Feature |
---|---|---|
Medicinal Chemistry | Building block for kinase inhibitors | Functionalizable pyridine scaffold |
Materials Science | Component of organic electronic materials | Pyridine ring for π-stacking |
Catalysis | Precursor to ligands for metal catalysts | N-donor ability of pyridine |
Chemical Biology | Synthesis of fluorescent probes | Modifiable scaffold for chromophore attachment |
Agrochemicals | Intermediate for crop protection agents | Heterocyclic core common in pesticides |
Comparative Analysis with Similar Compounds
Structural Analogs and Isomers
Several structural analogs of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate appear in the chemical literature, each with distinct properties and applications. One closely related compound is tert-butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS No. 1887223-13-3), which differs in the position of the carbamate group (3-position instead of 2-position) .
Another analog is tert-butyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS No. 1310383-55-1), which features a methyl group at the 4-position rather than the 6-position . This compound has synonyms including "6-tert-Butyloxycarbonylamino-5-nitro-4-Methylpyridine-3-boronic acid pinacol ester" and "Carbamic acid, N-[4-methyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester" .
Table 3: Comparison of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate with Structural Analogs
These structural differences, while subtle, can significantly affect the reactivity, physical properties, and biological activity of these compounds. The position of substituents on the pyridine ring influences the electronic distribution, which in turn affects the reactivity of the boronate ester in cross-coupling reactions.
Structure-Activity Relationships
The relationship between the structure of pyridyl boronate esters and their reactivity or biological activity is an important consideration. For compounds like tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate, several factors influence their behavior:
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Position of substituents: The location of the methyl group and carbamate on the pyridine ring affects the electronic distribution and steric environment, which in turn influences reactivity.
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Nature of the protecting group: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amine, which can be removed under specific conditions to reveal the free amine.
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Boronate ester stability: The pinacol boronate ester provides stability compared to free boronic acids, making these compounds more amenable to storage and handling.
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Cross-coupling efficiency: The combination of substituents affects the efficiency of Suzuki-Miyaura coupling reactions, with electron-deficient pyridines often showing different reactivity patterns compared to electron-rich systems.
Understanding these structure-activity relationships is crucial for the rational design and utilization of compounds like tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate in synthetic applications.
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